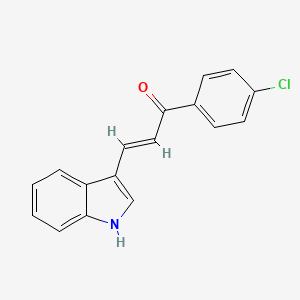
(E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound, in particular, combines the structural features of both indole and chalcone, making it a subject of interest in medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 1H-indole-3-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and concentration of reactants, to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the chalcone double bond can yield the corresponding dihydrochalcone.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Dihydrochalcone derivatives.
Substitution: Halogenated or other substituted chalcone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The exact mechanism of action of (E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and chalcone moieties. These interactions can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
- (E)-1-(4-methoxyphenyl)-3-(1H-indol-3-yl)prop-2-en-1-one
- (E)-1-(4-fluorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one
- (E)-1-(4-bromophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one
Comparison:
- Uniqueness: The presence of the 4-chlorophenyl group in (E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one imparts unique electronic and steric properties that can influence its biological activity and reactivity compared to other similar compounds.
- Biological Activity: The specific substituents on the phenyl ring can significantly affect the compound’s interaction with biological targets, leading to variations in pharmacological properties.
Propiedades
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO/c18-14-8-5-12(6-9-14)17(20)10-7-13-11-19-16-4-2-1-3-15(13)16/h1-11,19H/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMCAJQNUOUXJH-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2410568.png)
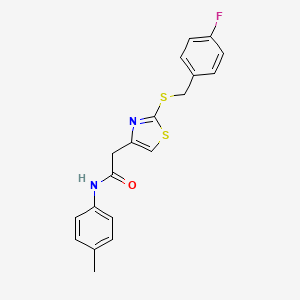

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B2410576.png)
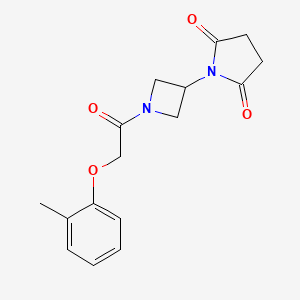
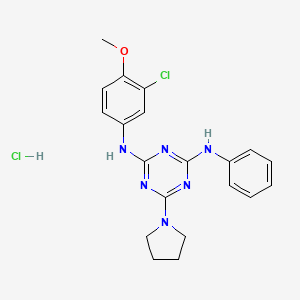
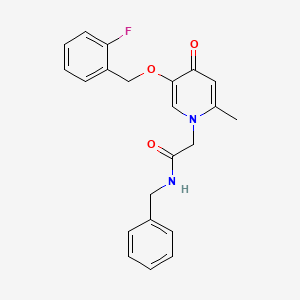
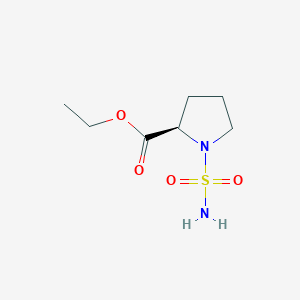

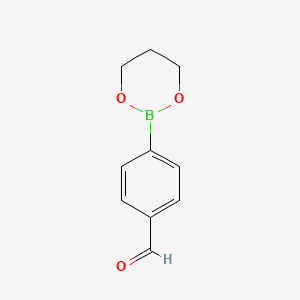
![2-Chloro-N-[2-(2,2-difluorocyclopentyl)ethyl]acetamide](/img/structure/B2410586.png)
![ethyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2410587.png)
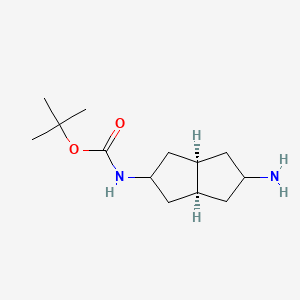
![N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]benzamide](/img/structure/B2410590.png)
